molecular formula C16H24O2 B14850602 1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene

1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene

Katalognummer: B14850602
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: FAOHPGUIZXVHPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol It is characterized by the presence of tert-butyl, cyclopropoxy, and isopropoxy groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene involves several steps, typically starting with the preparation of the benzene ring and subsequent introduction of the tert-butyl, cyclopropoxy, and isopropoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Analyse Chemischer Reaktionen

1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether groups, where nucleophiles such as halides or amines replace the alkoxy groups. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C16H24O2

Molekulargewicht

248.36 g/mol

IUPAC-Name

1-tert-butyl-4-cyclopropyloxy-2-propan-2-yloxybenzene

InChI

InChI=1S/C16H24O2/c1-11(2)17-15-10-13(18-12-6-7-12)8-9-14(15)16(3,4)5/h8-12H,6-7H2,1-5H3

InChI-Schlüssel

FAOHPGUIZXVHPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)OC2CC2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.